Product packaging for 2-Hydroxy-4-(methylthio)butyric acid(Cat. No.:CAS No. 583-91-5)

2-Hydroxy-4-(methylthio)butyric acid

Cat. No.: B1670297
CAS No.: 583-91-5
M. Wt: 150.20 g/mol
InChI Key: ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Description

Significance of HMTBA as a Methionine Precursor

Methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by animals and must be obtained through their diet. It is a critical component for protein synthesis and plays a vital role in numerous metabolic processes. cjbio.net In many common animal feeds, particularly those based on corn and soybeans, methionine is often the first limiting amino acid, restricting the animal's growth and performance. cjbio.net

HMTBA serves as an effective dietary source of methionine. nih.gov After ingestion, it is absorbed and undergoes enzymatic conversion within the animal's body to become L-methionine, the biologically active form used in protein synthesis. thepoultrysite.comwikipedia.org Research has also identified HMTBA as a naturally occurring methionine precursor in animals such as chicks, where it is an intermediate in a biochemical pathway. nih.govnih.gov Beyond its primary function as a methionine source, the chemical properties of HMTBA as an organic acid provide additional benefits, such as acidifying effects in the gut, antioxidant capacity, and support for animal performance during heat stress. thepoultrysite.commdpi.com

Historical Context of HMTBA Research

The exploration of synthetic amino acid sources for animal nutrition began to accelerate in the mid-20th century, as researchers understood their potential to improve feed quality and animal growth. feedinfo.com The first commercially available methionine supplements were DL-Methionine (a mix of D- and L-isomers) and its hydroxy analogue, HMTBA, both initially produced in a dry, powdered form. cjbio.netfeedinfo.com

A significant development in the application of HMTBA occurred in 1984 with the introduction of a liquid form, an aqueous solution of HMTBA. feedinfo.com This liquid formulation gained considerable traction, and by the mid-1990s, it was more widely used than powdered DL-methionine in the U.S. poultry market. feedinfo.com Throughout its history, HMTBA has been the subject of extensive research to determine its relative bioefficacy compared to other methionine sources, a topic that has been a point of ongoing scientific discussion. allaboutfeed.netresearchgate.net

Comparative Analysis: HMTBA vs. DL-Methionine (DL-Met) and L-Methionine (L-Met)

The three main sources of methionine used in the feed industry are L-Methionine, DL-Methionine, and HMTBA. allaboutfeed.net While all serve to provide the essential amino acid L-methionine, they differ in their chemical structure, absorption, and metabolic conversion pathways. Animals can only directly incorporate L-methionine into proteins. thepoultrysite.com Therefore, DL-Methionine (which is 50% D-methionine) and HMTBA (a racemic mixture of D- and L-isomers) must first be converted into L-methionine by the animal's metabolic systems. thepoultrysite.comnih.gov

Research indicates that HMTBA often demonstrates a lower bioefficacy compared to DL-Methionine on an equimolar basis. allaboutfeed.netunibo.iteuropa.eu However, some studies have reported similar animal performance when different sources are supplemented at appropriate equimolar levels. allaboutfeed.net The key differences lie in their absorption mechanisms; DL-Met is absorbed via active, carrier-mediated transport, whereas HMTBA is absorbed primarily through passive diffusion. thepoultrysite.com

Comparative Overview of Methionine Sources

AttributeHMTBADL-Methionine (DL-Met)L-Methionine (L-Met)
Chemical NatureHydroxy analogue (Organic Acid) thepoultrysite.comAmino Acid (Racemic mixture) allaboutfeed.netAmino Acid (Biologically active isomer) thepoultrysite.com
Intestinal AbsorptionMainly by diffusion thepoultrysite.comActive and carrier-mediated transport thepoultrysite.comActive and carrier-mediated transport thepoultrysite.com
Conversion to L-MetRequired (Two-step process for both D- and L-isomers) thepoultrysite.comRequired for D-isomer (Two-step process) thepoultrysite.comNot required; direct incorporation thepoultrysite.com
Bioefficacy (Relative to DL-Met)Generally considered lower, with estimates varying cjbio.netallaboutfeed.netresearchgate.netStandard (100%) allaboutfeed.netConsidered slightly higher than DL-Met cjbio.net
Additional PropertiesAcidifying effects, antioxidant capacity thepoultrysite.commdpi.comNoneNone

The chemical structure of HMTBA is central to its function. Its formal name is 2-hydroxy-4-(methylthio)butanoic acid. unibo.it The key difference from methionine is the presence of a hydroxyl (-OH) group on the alpha-carbon instead of an amino (-NH2) group. thepoultrysite.comresearchgate.net This substitution makes HMTBA a carboxylic acid. wikipedia.org

Like methionine, HMTBA is a chiral molecule and exists in two stereoisomeric forms (enantiomers): D-HMTBA and L-HMTBA. thepoultrysite.com Commercially produced HMTBA is a racemic mixture, containing equal amounts of the D- and L-isomers. wikipedia.orgnih.gov Both isomers must be converted to L-methionine to be utilized for protein synthesis. This conversion is a two-step enzymatic process. The first step is stereospecific, with different enzymes acting on each isomer: L-HMTBA is oxidized by L-hydroxy acid oxidase, while D-HMTBA is dehydrogenated by D-hydroxy acid dehydrogenase. nih.gov

HMTBA is available in several commercial formulations to suit different feed manufacturing processes and target animal species. allaboutfeed.neteuropa.eu

Liquid HMTBA (HMTBA-FA): This is a liquid form, typically an aqueous solution containing approximately 88% HMTBA free acid and 12% water. allaboutfeed.netunibo.it This formulation may contain a dynamic equilibrium of HMTBA monomers and oligomers (dimers and trimers). allaboutfeed.netnih.gov It is widely used by large-scale feed millers. allaboutfeed.net

Dry Calcium Salt (HMTBA-Ca): This is a solid, powdered product. wikipedia.orgnih.gov The salt form is stable and consists of HMTBA monomers. nih.gov It is often favored by producers of premixes and milk replacers. allaboutfeed.net

Isopropyl Ester (HMTBi): This derivative was developed primarily for ruminant nutrition. nih.govfeedandadditive.com The ester form allows a portion of the molecule to be absorbed directly through the rumen wall, protecting it from microbial degradation that typically occurs with other methionine sources in the rumen. nih.govresearchgate.net Once absorbed, it is hydrolyzed into HMTBA. researchgate.net HMTBi is available in both liquid and solid forms. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3S B1670297 2-Hydroxy-4-(methylthio)butyric acid CAS No. 583-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
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InChI Key

ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)O
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Molecular Formula

C5H10O3S
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Related CAS

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate)
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DSSTOX Substance ID

DTXSID50862236
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
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Molecular Weight

150.20 g/mol
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Physical Description

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid
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Flash Point

250 °F (USCG, 1999)
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Density

1.21 to 1.23 (USCG, 1999)
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Vapor Pressure

16.0 [mmHg]
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CAS No.

583-91-5, 120-91-2
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Record name 2-Hydroxy-4-(methylthio)butanoic acid
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Melting Point

250 °C
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
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Synthesis and Derivatization of Hmtba in Academic Contexts

Chemical Synthesis Pathways and Methodologies

The commercial production of HMTBA is predominantly achieved through chemical synthesis, with several established pathways. A common industrial method involves a multi-step process starting from acrolein and methanethiol. wikipedia.org This process leads to the formation of 3-(methylthio)propionaldehyde (B105701) (MMP), a key intermediate.

Industrial Synthesis Variations

Industrial synthesis of HMTBA has evolved to optimize yield and purity. A prevalent method is the cyanohydrin pathway. This process begins with the reaction of acrolein and methyl mercaptan to produce MMP. Subsequently, MMP is converted to its cyanohydrin, 2-hydroxy-4-(methylthio)butyronitrile (B100679) (HMTBN), by reacting it with hydrogen cyanide. google.com The final step involves the hydrolysis of the nitrile group in HMTBN to a carboxylic acid, yielding HMTBA. google.com

A notable variation in the industrial process involves a two-step hydrolysis of HMTBN using sulfuric acid. google.com The first step, using a higher concentration of sulfuric acid (50-70%), converts the nitrile to an amide intermediate, 2-hydroxy-4-methylthiobutyramide. The subsequent hydrolysis of the amide to the carboxylic acid is then carried out with a lower concentration of sulfuric acid (30-50%) to produce HMTBA. google.com To enhance the purity of the final product, the aqueous hydrolyzate containing HMTBA can be subjected to liquid-liquid extraction with a water-immiscible organic solvent. google.com

Industrial Synthesis Pathway Key Reactants Intermediates Key Conditions Final Product
Cyanohydrin PathwayAcrolein, Methyl Mercaptan, Hydrogen Cyanide, Sulfuric Acid3-(methylthio)propionaldehyde (MMP), 2-hydroxy-4-(methylthio)butyronitrile (HMTBN)Stepwise hydrolysis with varying acid concentrations2-Hydroxy-4-(methylthio)butyric acid (HMTBA)

Conversion of Methylthiopropionaldehyde (MMP)

The conversion of 3-(methylthio)propionaldehyde (MMP) is a critical step in the primary industrial synthesis of HMTBA. This conversion is achieved through its reaction with hydrogen cyanide (HCN) in the presence of a base catalyst, such as pyridine (B92270) or an amine, to form 2-hydroxy-4-methylthiobutyronitrile (HMTBN). google.com The reaction conditions, including temperature and catalyst choice, are optimized to ensure high conversion rates and stability of the resulting cyanohydrin. google.com The HMTBN is then hydrolyzed to HMTBA, a process that can be carried out using strong acids like sulfuric or hydrochloric acid. google.comgoogle.com The hydrolysis first yields an amide intermediate before the final carboxylic acid is formed. google.com

MMP Conversion Step Reactant Reagent Catalyst Product
Cyanohydrin Formation3-(methylthio)propionaldehyde (MMP)Hydrogen Cyanide (HCN)Pyridine or other bases2-hydroxy-4-methylthiobutyronitrile (HMTBN)
Hydrolysis2-hydroxy-4-methylthiobutyronitrile (HMTBN)Sulfuric Acid or Hydrochloric Acid-This compound (HMTBA)

Enzymatic Synthesis and Biocatalysis

In addition to chemical synthesis, enzymatic and biocatalytic methods for producing HMTBA have been investigated, offering potential for stereospecific synthesis. One approach involves the use of the proteolytic enzyme papain to synthesize co-oligomers of L-methionine and HMTBA.

Another biocatalytic strategy employs a multi-enzyme cascade to produce enantiomerically pure (R)- or (S)-HMTBA from L-methionine. This process utilizes an L-amino acid deaminase to convert L-methionine to α-keto-γ-methylthiobutyric acid (KMTB). Subsequently, R/S-specific lactate (B86563) dehydrogenases, in conjunction with formate (B1220265) dehydrogenase, reduce KMTB to the corresponding (R)- or (S)-HMTBA.

Enzymatic Synthesis Approach Enzyme(s) Substrate(s) Product(s)
Co-oligomer SynthesisPapainL-methionine, D,L-HMTBACo-oligomers of Met and HMB
Enantioselective SynthesisL-amino acid deaminase, R/S-specific lactate dehydrogenase, Formate dehydrogenaseL-methionine(R)- or (S)-HMTBA

Derivatization Methods for Research Applications

For research and analytical purposes, HMTBA is often derivatized to enhance its properties for specific applications or analytical techniques. A common derivatization method is esterification. The reaction of HMTBA with an alcohol, such as isopropanol, in the presence of an acid catalyst yields the corresponding ester, for example, the isopropyl ester of HMTBA (HMBi). google.comnih.gov This derivatization is particularly useful in agricultural research to alter the compound's release and absorption characteristics in animals. nih.govfrontiersin.orgnih.gov

For analytical quantification, particularly using gas chromatography-mass spectrometry (GC-MS), derivatization is crucial to increase the volatility and thermal stability of HMTBA. Techniques commonly applied to amino acids and other polar molecules are also applicable here. These include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or reaction with methyl chloroformate to form more volatile derivatives. nih.govsigmaaldrich.com These methods target the active hydrogens on the hydroxyl and carboxylic acid functional groups of HMTBA. sigmaaldrich.com

Derivatization Method Reagent(s) Purpose Application
EsterificationIsopropanol, Acid CatalystModify bioavailability and release profileAnimal nutrition studies
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility for GC analysisQuantitative analysis by GC-MS
AcylationMethyl ChloroformateIncrease volatility for GC analysisQuantitative analysis by GC-MS

Absorption and Transport Mechanisms of Hmtba

Gastrointestinal Absorption Dynamics

The dynamics of HMTBA absorption are characterized by its ability to be absorbed along the entire gastrointestinal tract (GIT), with specific sites showing greater efficiency depending on the animal species and the physiological conditions within the gut lumen.

In monogastric animals such as poultry and pigs, HMTBA is efficiently absorbed, with studies indicating that a significant portion of absorption occurs in the upper sections of the GIT.

Research in poultry has demonstrated that the upper gastrointestinal tract, which includes the crop, proventriculus, and gizzard, is a primary site for HMTBA absorption. nih.govnih.gov The acidic environment in these compartments facilitates the absorption of HMTBA. nih.gov Studies have shown that a substantial amount of dietary HMTBA is absorbed before it even reaches the small intestine. nih.govoup.com In fact, it has been reported that approximately 85% of HMTBA is absorbed before reaching the gizzard. nih.gov Free HMTBA, being an organic acid, is rapidly absorbed into cells, particularly via passive diffusion in the low pH environments found in the crop, proventriculus, and gizzard. oup.com

While significant absorption occurs in the upper GIT, the small intestine remains a crucial site for HMTBA uptake. nih.govnih.gov Studies have confirmed that HMTBA is absorbed along the entire GIT, including the duodenum, jejunum, and ileum. nih.govnih.gov In pigs, it has been observed that HMTBA can be completely absorbed by the end of the duodenum, as it was not detectable in digestive samples from the duodenum and terminal ileum. nih.gov In vitro studies using everted intestinal slices from broiler chicks have shown that the uptake of HMTBA is equal to or greater than that of DL-methionine in both the jejunum and ileum. nih.gov

The following table summarizes the findings of an in vivo experiment monitoring HMTBA absorption along the gastrointestinal tract of broilers.

Gastrointestinal SegmentKey Findings on HMTBA Absorption
Crop, Proventriculus, GizzardPrimary sites for HMTBA absorption, with an estimated 85% absorbed before the gizzard. nih.gov
DuodenumComplete disappearance of HMTBA has been noted by the end of the duodenum in pigs. nih.gov
Jejunum and IleumContinued absorption occurs, with uptake rates of HMTBA being equal to or greater than DL-methionine in in vitro models. nih.gov
Overall GITStudies confirm that 99.6% of HMTBA absorption is completed by the time digesta reaches the ileum. nih.gov

While the majority of HMTBA absorption occurs in the upper and middle sections of the GIT, there is evidence to suggest that some absorption can also take place in the hindgut. nih.gov This indicates that HMTBA that is not absorbed in the preceding sections can still be taken up in the lower parts of the digestive tract.

In ruminants, HMTBA is absorbed primarily through the rumen wall and the omasum. novusint.com This absorption occurs mainly via passive diffusion. novusint.com Studies using isolated sheep ruminal and omasal epithelia have shown that HMTBA can be absorbed across both tissues. nih.govoup.com The omasal epithelium appears to have a greater capacity for HMTBA absorption compared to the ruminal epithelium. nih.govoup.com Research indicates that there are likely multiple mechanisms involved in the absorption of HMTBA in these tissues, including mediated transport, diffusion, and/or paracellular absorption. nih.govoup.com

The table below presents data from a study on the absorption of HMTBA by isolated sheep ruminal and omasal epithelia.

TissueEffect of Increasing Substrate Concentration on HMTBA Appearance in Serosal BufferIndicated Transport Mechanism(s)
Ruminal EpitheliumLinear increase (P < .001) nih.govoup.comPrimarily diffusion and/or paracellular absorption. nih.govoup.com
Omasal EpitheliumQuadratic increase (P < .001), indicating some saturation nih.govoup.comMediated transport, in addition to diffusion and/or paracellular absorption. nih.govoup.com

The absorption of HMTBA is significantly influenced by the pH of the surrounding environment. nih.gov As an organic acid with a pKa of approximately 3.5, HMTBA exists in both undissociated and dissociated forms in the gastrointestinal tract. nih.gov At a low pH, a larger proportion of HMTBA is in its undissociated, more lipophilic (fat-soluble) state. nih.gov This increased lipophilicity enhances its ability to pass through the lipid-rich cell membranes of the gastrointestinal epithelium via passive diffusion. nih.govoup.com Consequently, the acidic conditions in the upper GIT of monogastric animals and the rumen of ruminants create a favorable environment for rapid HMTBA absorption. nih.govnovusint.com Conversely, a high pH hinders the absorption of HMTBA by diffusion. nih.gov

Absorption Sites in Monogastric Animals (Poultry, Pigs)

Cellular Uptake Mechanisms

The entry of HMTBA into intestinal cells is the initial critical step for its metabolic utilization. This process is accomplished through two primary routes: passive diffusion and carrier-mediated transport. cambridge.org The relative contribution of each mechanism can be influenced by factors such as the concentration of HMTBA and the pH of the surrounding environment. nih.govsemanticscholar.org

Passive diffusion contributes significantly to the uptake of HMTBA, particularly in acidic environments like the upper gastrointestinal tract. nih.gov As an organic acid with a pKa of approximately 3.53, HMTBA exists predominantly in its undissociated, more lipophilic form at a low pH. nih.govresearchgate.net This characteristic facilitates its movement across the lipid bilayer of cell membranes down its concentration gradient. nih.gov

Research using various experimental models has substantiated the role of diffusion in HMTBA absorption. In vitro studies with intestinal slices have shown that HMTBA uptake is largely concentration-dependent, a key feature of passive diffusion. semanticscholar.orgnih.gov The rate of diffusion is accelerated when the pH is low, which underscores the importance of the upper gastrointestinal tract where approximately 85% of HMTBA can be absorbed before reaching the gizzard in avian species. nih.gov However, at a higher pH, the contribution of diffusion to HMTBA absorption is significantly hindered as the compound becomes ionized. nih.gov

Table 1: Research Findings on Passive Diffusion of HMTBA

Experimental ModelKey FindingsReference
In vitro intestinal tissueHMTBA uptake was linear with concentration, indicating a concentration-dependent process. Unlike L-methionine, uptake was unaffected by the metabolic inhibitor 2,4-dinitrophenol. nih.gov
Everted intestinal slicesHMTBA is primarily absorbed through diffusion, especially when compared to the energy-dependent transport of DL-methionine. nih.gov
Chicken enterocytesDiffusion is a major contributor to HMTBA uptake, a process that is accelerated at low pH where the acid is undissociated and lipophilic. nih.gov

Alongside passive diffusion, HMTBA utilizes specific protein transporters embedded in the cell membrane for its uptake. nih.gov This carrier-mediated transport is crucial for efficient absorption, especially in intestinal segments where the pH is higher and diffusion is less favorable. researchgate.net These systems often exhibit saturation kinetics, meaning the rate of transport plateaus at high substrate concentrations. nih.gov Several distinct carrier systems have been identified to be involved in HMTBA transport. nih.gov

Due to the structural similarity between HMTBA and lactic acid, it has been proposed and demonstrated that HMTBA can be transported by the lactic acid carrier system. nih.govsemanticscholar.orgresearchgate.net This mechanism was identified in studies using brush border membrane vesicles (BBMV) from rat jejunum, where lactate (B86563) was found to competitively inhibit the transport of HMTBA. semanticscholar.org This suggests that both molecules compete for the same transport protein. This carrier system is described as being Na+-independent and nonstereospecific. nih.gov At lower physiological concentrations of HMTBA, this carrier-mediated pathway becomes more significant compared to passive diffusion. semanticscholar.org

Specific research has identified Monocarboxylate Transporter 1 (MCT1) as a key transporter for HMTBA across the apical membrane of intestinal epithelial cells. researchgate.netnih.govimrpress.com MCT1 is a member of a family of proton-linked transporters that move monocarboxylates, such as lactate and pyruvate, across cell membranes. cambridge.org The transport of HMTBA via MCT1 is an H+-dependent process, meaning it is coupled to the movement of protons into the cell. nih.govimrpress.comscispace.com This mechanism is consistent with observations that a lower apical pH (e.g., 5.5 vs. 7.4) enhances HMTBA uptake in Caco-2 cell models. nih.gov Studies have also shown that chronic exposure of Caco-2 cells to HMTBA can up-regulate the expression and transport capacity of apical MCT1, suggesting a regulatory adaptation to substrate availability. researchgate.net

The transport of HMTBA involves both sodium (Na+)-dependent and sodium-independent pathways, with the specific mechanism varying depending on the intestinal segment. nih.gov

Na+-Independent Transport: Studies using brush border membrane vesicles from both rats and chicks have characterized a Na+-independent, nonstereospecific, and electroneutral carrier system for HMTBA. nih.govimrpress.com This system is associated with the L-lactate transport pathway. nih.gov

Na+-Dependent Transport: While direct co-transport with Na+ is not the primary mechanism, HMTBA uptake exhibits a partial Na+ dependence. nih.govresearchgate.net This is largely indirect and linked to the activity of Na+/H+ exchangers (NHEs), particularly NHE3, in the small intestine. nih.govimrpress.com These exchangers use the extracellular Na+ gradient to pump H+ out of the cell, thereby maintaining the inwardly directed proton gradient that drives H+-coupled transport of HMTBA via MCT1. nih.gov More recent research in the trout gut also suggests the presence of distinct Na+-dependent carrier-mediated transporters for HMTBA in different segments of the intestine. nih.gov In addition to MCTs, Na+-coupled electrogenic carriers like SLC5A8 and SLC5A12, which transport monocarboxylic substrates, may also play a role in HMTBA transportation. nih.gov

Table 2: Carrier-Mediated Transport Systems for HMTBA

Transport SystemMechanismKey CharacteristicsReference
Lactic Acid CarrierCompetitive transportCompetitively inhibited by lactate; Na+-independent; nonstereospecific. nih.govsemanticscholar.orgresearchgate.net
MCT1H+-coupled transportMediates apical uptake; H+-dependent; up-regulated by HMTBA exposure. cambridge.orgresearchgate.netnih.govimrpress.com
Na+-Dependent SystemsIndirect/Direct Na+ couplingPartial dependence via Na+/H+ exchangers (NHE3); direct Na+-dependent carriers in some species/gut segments. nih.govimrpress.comresearchgate.net
Na+-Independent SystemsCarrier-mediatedElectroneutral; associated with L-lactate transport. nih.govimrpress.com

Carrier-Mediated Transport Systems

Transport within Biological Systems (Plasma, Tissues)

Following absorption from the gastrointestinal tract, HMTBA enters the bloodstream and is distributed to various tissues throughout the body. researchgate.net Unlike methionine, which is transported as an amino acid, HMTBA circulates primarily in its original hydroxy acid form. researchgate.net

Studies involving isotopically labeled HMTBA infused into lactating dairy cows and lambs have provided detailed insights into its systemic transport and tissue uptake. researchgate.netnih.govresearchgate.net These studies demonstrate that circulating HMTBA is efficiently extracted from the plasma by multiple tissues, including the portal-drained viscera, liver, and mammary glands. nih.govresearchgate.net For instance, in one study, the liver extracted 37% of the infused HMTBA, while the portal-drained viscera and mammary gland extracted 11% and 3.4%, respectively. nih.govresearchgate.net

A crucial aspect of HMTBA metabolism is that its conversion to L-methionine occurs locally within the tissues that take it up. researchgate.net The newly synthesized L-methionine is then utilized directly by those tissues for protein synthesis or other metabolic functions, with very little being released back into the systemic circulation as L-methionine. researchgate.net This localized conversion and utilization explains the common observation that HMTBA supplementation leads to a smaller increase in plasma methionine concentrations compared to equivalent supplementation with DL-methionine. researchgate.net Absorbed HMTBA, therefore, acts by both producing methionine where it is needed and sparing existing methionine from being catabolized. nih.govresearchgate.net

Plasma Concentration Dynamics

Following oral administration, HMTBA is absorbed from the gastrointestinal tract, leading to a detectable presence in the bloodstream. Studies in lactating dairy cows have demonstrated that after the consumption of a meal containing HMTBA, its concentration in arterial plasma increases, indicating its passage into the systemic circulation. The dynamics of this process are influenced by the dose administered. While specific time-to-peak concentration (Tmax) and peak concentration (Cmax) values are not extensively detailed in the available literature, it is understood that plasma concentrations rise post-ingestion.

In one study involving lactating cows, the half-life of HMTBA in the body was estimated to be approximately 70 minutes, suggesting a relatively rapid clearance from the plasma. This clearance is largely attributed to its uptake by various tissues for conversion into L-methionine or other metabolites.

The table below illustrates the arterial plasma concentrations of HMTBA in dairy cows following a meal containing two different doses of HMTBA.

Time Post-Meal (minutes)Arterial Plasma HMTBA Concentration (µM) - 12.5g DoseArterial Plasma HMTBA Concentration (µM) - 25.0g Dose
20Data not availableData not available
40Data not availableData not available
60Data not availableData not available
120Data not availableData not available
180Data not availableData not available
240Data not availableData not available
300Data not availableData not available
360Data not availableData not available

Note: Specific time-course data for plasma HMTBA concentrations were not available in the reviewed sources to populate this table. The available information indicates a post-meal increase in plasma HMTBA.

Research in broiler chicks has also shown that HMTBA is readily absorbed, with crop intubation resulting in notable plasma concentrations of the compound.

Tissue Distribution and Retention

Once in the systemic circulation, HMTBA is distributed to various tissues throughout the body. The extent of its uptake and retention in different tissues is a key aspect of its metabolic activity, as many tissues possess the enzymatic machinery to convert HMTBA into L-methionine.

Studies in ruminants have provided quantitative insights into the tissue distribution of HMTBA. In lactating dairy cows, a significant portion of infused HMTBA is extracted by the splanchnic tissues. The portal-drained viscera, which include the gastrointestinal tract, account for the extraction of approximately 11% of the infused HMTBA. The liver plays a more substantial role, extracting around 37% of the compound from the blood. nih.gov The mammary gland also takes up HMTBA, albeit to a lesser extent, with an extraction rate of about 3.4%. nih.gov

In sheep, it has been observed that a large proportion of HMTBA infused into the abomasum is recovered in the portal vein, with the liver subsequently extracting a significant fraction of this amount. nih.gov This indicates that a substantial portion of absorbed HMTBA bypasses the liver and becomes available for uptake by peripheral tissues. The kidney has been identified as a key organ in the metabolism of HMTBA, acting as a primary source of plasma L-methionine derived from HMTBA. nih.gov

The gastrointestinal tract itself is a primary site of HMTBA absorption and initial metabolism. In avian species, it has been shown that HMTBA is absorbed along the entire length of the gastrointestinal tract. nih.gov

The following table summarizes the percentage of infused HMTBA extracted by various tissues in lactating dairy cows.

TissuePercentage of Infused HMTBA Extracted
Portal-Drained Viscera11%
Liver37%
Mammary Gland3.4%

Data from a study on lactating dairy cows. nih.gov

The retention of HMTBA in tissues is largely linked to its conversion to L-methionine, which is then incorporated into proteins or utilized in other metabolic pathways. This intracellular conversion helps maintain a concentration gradient that facilitates the continued uptake of HMTBA from the circulation.

Metabolic Pathways and Enzymatic Conversion to L Methionine

Two-Step Stereospecific Conversion Process

The metabolic journey from HMTBA to L-methionine involves two primary enzymatic reactions: an initial oxidation of HMTBA to an intermediate keto acid, followed by a transamination step to yield L-methionine. cambridge.orguninsubria.it This pathway ensures that both the D- and L-isomers of HMTBA are effectively utilized. nih.govrsc.org The initial conversion is stereospecific, with distinct enzymes responsible for the metabolism of each isomer. researchgate.netresearchgate.net

The first crucial step in the utilization of HMTBA is the oxidation of its hydroxyl group at the alpha-carbon position. This reaction yields the intermediate compound, 2-Keto-4-(methylthio)butanoic acid, commonly known as KMB. cambridge.orgrsc.orgresearchgate.net This oxidation is catalyzed by two different enzymes, each specific to one of the HMTBA isomers. nih.gov

The L-isomer of HMTBA is specifically oxidized by the enzyme L-2-Hydroxy Acid Oxidase (L-HAOX). cambridge.orgresearchgate.net This enzyme is a peroxide-producing flavoenzyme. nih.gov The reaction it catalyzes is an essential part of the metabolic cascade that allows for the nutritional utilization of L-HMTBA. popline.orgnih.gov

Enzymatic Details of L-HMTBA Oxidation
EnzymeSubstrateProductCofactor
L-2-Hydroxy Acid Oxidase (L-HAOX)L-2-Hydroxy-4-(methylthio)butyric acid (L-HMTBA)2-Keto-4-(methylthio)butanoic acid (KMB)FMN

Oxidation of Hydroxyl Group to 2-Keto-4-(methylthio)butanoic acid (KMB)

L-HMTBA Oxidation by L-2-Hydroxy Acid Oxidase (L-HAOX)
Localization: Peroxisomes (Liver, Kidney)The primary sites for the oxidation of L-HMTBA are the peroxisomes within the cells of the liver and kidneys.cambridge.orgrsc.orgresearchgate.netThese organelles house the L-2-Hydroxy Acid Oxidase enzyme, concentrating the metabolic activity in these specific tissues.nih.govresearchgate.net

The D-isomer of HMTBA is converted to KMB through a dehydrogenation reaction catalyzed by the enzyme D-2-Hydroxy Acid Dehydrogenase (D-HADH). cambridge.orgrsc.orgresearchgate.net This enzyme had not been previously described in chicks until its role in HMTBA metabolism was elucidated. nih.gov

Enzymatic Details of D-HMTBA Dehydrogenation
EnzymeSubstrateProduct
D-2-Hydroxy Acid Dehydrogenase (D-HADH)D-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA)2-Keto-4-(methylthio)butanoic acid (KMB)
D-HMTBA Dehydrogenation by D-2-Hydroxy Acid Dehydrogenase (D-HADH)
Localization: Mitochondria (Ubiquitous Distribution)Unlike the localized nature of L-HAOX, D-2-Hydroxy Acid Dehydrogenase is found within the mitochondria and has a widespread, or ubiquitous, distribution throughout the tissues of the body.nih.govrsc.orgresearchgate.netThis includes not only the liver and kidneys but also the intestinal mucosa and skeletal muscle, allowing for a broader capacity for D-HMTBA utilization.nih.govimrpress.com

Following the initial oxidation of both HMTBA isomers to the common intermediate KMB, the final step in the synthesis of L-methionine is transamination. cambridge.orgrsc.orgresearchgate.net This reaction involves the transfer of an amino group from a donor amino acid to KMB, a process catalyzed by transaminases. ontosight.ai This enzymatic step is crucial as it completes the conversion to the biologically active L-methionine. uninsubria.it A wide variety of amino acids can serve as nitrogen donors for this reaction, indicating that the availability of these donors is unlikely to be a limiting factor in the conversion process. nih.gov

Transamination of KMB to L-Methionine
SubstrateEnzyme ClassProductKey Tissues
2-Keto-4-(methylthio)butanoic acid (KMB)TransaminasesL-MethionineLiver, Kidney, Intestine, Skeletal Muscle

Tissue-Specific Conversion Efficiencies

Liver and Kidney as Major Sites

The liver and kidney are consistently identified as primary sites for the conversion of HMTBA to L-methionine. rsc.orgnih.gov These organs have high concentrations of the necessary enzymes. nih.gov In particular, L-2-hydroxy acid oxidase, the enzyme that acts on L-HMTBA, is found predominantly in the peroxisomes of liver and kidney cells. rsc.orgnih.govcambridge.org

In vitro studies using tissue homogenates from rats and chickens have shown that, on a per-gram-of-tissue basis, the kidney possesses the highest conversion activity, followed by the liver. nih.gov Despite the kidney's higher specific activity, the liver's substantially greater mass led to the speculation that it is the principal organ for HMTBA conversion in vivo. nih.gov

However, in vivo studies in lambs using stable isotopes have provided a more nuanced understanding. While both the liver and kidney demonstrated the greatest rates of L-methionine synthesis from HMTBA, their subsequent handling of the newly formed amino acid differed significantly. nih.gov The liver tended to retain the L-methionine it synthesized, whereas the kidney actively exported it into the bloodstream, making it available to other tissues throughout the body. nih.govnih.gov This finding suggests the kidney is a primary source of plasma L-methionine derived from HMTBA. nih.gov

Relative HMTBA to L-Methionine Conversion Activity in Tissues (In Vitro)
TissueRelative Activity (per gram)Primary Species Studied
KidneyHighRat, Chicken
LiverMedium-HighRat, Chicken
IntestineMediumRat, Chicken

Intestinal Epithelium Contribution

The gastrointestinal tract, specifically the intestinal epithelium, is another significant site for HMTBA metabolism. nih.gov Following absorption, HMTBA can be rapidly converted to L-methionine directly within the intestinal cells. nih.gov In vitro experiments have ranked the intestine as having the third-highest conversion activity in rats, after the kidney and liver. nih.gov Research using the Caco-2 cell line, a model for the human intestinal barrier, has confirmed that these cells possess the complete enzymatic pathway to convert both D- and L-HMTBA into L-methionine. cambridge.orgnih.gov This local conversion means that a portion of dietary HMTBA can be transformed into L-methionine immediately upon absorption, contributing directly to the amino acid pool available to the body. cambridge.org

Non-Hepatic Tissue Conversion in Ruminants

Studies in ruminants have highlighted the crucial role of non-hepatic tissues in HMTBA metabolism. nih.gov As observed in lambs, the kidney is a major contributor to the systemic pool of L-methionine derived from HMTBA, while the liver is not a major site for both conversion and subsequent secretion into the bloodstream. nih.govnih.gov

Other tissues also actively participate in the conversion process. In lactating dairy cows, the mammary gland has been shown to extract HMTBA from the blood and synthesize L-methionine in situ, directly contributing to the synthesis of milk proteins. researchgate.netnih.gov One study estimated that HMTBA directly provided 15% of the methionine required for milk protein secretion. nih.gov Furthermore, various parts of the digestive tract in lambs, including the rumen, omasum, and various intestinal segments, exhibit intermediate conversion capabilities. nih.gov Tissues such as muscle, skin, and brain have demonstrated lower, yet still present, conversion activity. nih.gov

HMTBA Conversion Efficiency in Lamb Tissues (In Vivo)
Tissue/Organ SystemRelative Conversion Efficiency
LiverGreatest Synthesis (retained)
KidneyGreatest Synthesis (exported)
Digestive Tract (Rumen, Intestines, etc.)Intermediate
Muscle, Skin, Brain, LungLowest

Regulation of Conversion Pathways

The metabolic pathways that convert HMTBA to L-methionine are subject to regulation. Evidence suggests that the availability of HMTBA itself can influence the rate of its conversion. cambridge.orgnih.gov Studies on intestinal Caco-2 cells have shown that supplementation with HMTBA up-regulates the initial oxidation step, enhancing the formation of the KMB intermediate. cambridge.orgresearchgate.net This mechanism allows for an increased supply of L-methionine to be generated promptly upon absorption. cambridge.org

Up-regulation by HMTBA Supplementation

Research indicates that the enzymatic machinery responsible for converting HMTBA to L-methionine can be up-regulated by dietary HMTBA supplementation. This suggests an adaptive mechanism within the body to enhance the utilization of this methionine precursor when it is more available.

Studies using differentiated intestinal Caco-2 cells, a model for the small intestinal epithelium, have demonstrated this regulatory effect. cambridge.orgnih.govresearchgate.net When these cells were maintained in a medium supplemented with HMTBA, the activity of D-HADH, the enzyme that oxidizes D-HMTBA, was significantly enhanced. cambridge.org Specifically, D-HADH activity increased by approximately twofold when HMTBA was more available, indicating a clear up-regulation in response to its substrate. cambridge.org This finding highlights the significant role of the intestinal epithelium in the metabolic conversion of HMTBA, increasing the availability of L-methionine immediately following absorption. researchgate.net

The oxidation of both D- and L-HMTBA in enterocytes is up-regulated by HMTBA supplementation. nih.govresearchgate.net This ensures that the initial, and potentially rate-limiting, step of conversion is made more efficient. nih.gov In contrast, the subsequent transamination of KMB to L-methionine does not appear to be the limiting step in the conversion process and is not affected by HMTBA availability. cambridge.orgnih.gov Further evidence suggests that supplementation with HMTBA can positively regulate the gene expression of both D-HADH and L-HAOX, thereby improving the metabolic efficiency of converting HMTBA to KMB. yaonutrition.com

Table 1: Effect of HMTBA Supplementation on D-HADH Activity in Caco-2 Cells

ConditionD-HADH Activity (arbitrary units)Significance (P-value)
Control3.4 (SEM 0.6)P < 0.05
HMTBA-supplemented5.9 (SEM 0.7)

Data from a study on Caco-2 cells showing a significant increase in D-2-hydroxy acid dehydrogenase (D-HADH) activity in cells maintained in an HMTBA-supplemented medium compared to control conditions. cambridge.org SEM: Standard Error of the Mean.

Influence of Fasting or Methionine Deficiency

The metabolic state of an animal, particularly conditions of fasting or methionine deficiency, can influence the conversion and utilization of HMTBA. nih.govimrpress.com During periods of nutritional stress, the body adapts to conserve essential amino acids and efficiently utilize available precursors.

In broiler chicks, it has been observed that methionine deficiency can affect the expression of genes involved in methionine metabolism. researchgate.netresearchgate.net For instance, methionine deficiency has been shown to increase the expression of betaine-homocysteine S-methyltransferase (BHMT) and 5-methyltetrahydrofolate-homocysteine methyltransferase reductase (MTRR), enzymes involved in the remethylation of homocysteine back to methionine. researchgate.net This indicates a coordinated metabolic response to preserve the methionine pool. imrpress.com

Studies have shown that under conditions of fasting or methionine deficiency, tissues such as the brain and liver exhibit enhanced rates of conversion for both DL-methionine and DL-HMTBA. imrpress.com Fasting can induce a catabolic state, which may alter the normal metabolism and lead to increased oxidation of methionine sources. nih.govnih.govcjbio.net However, HMTBA may bypass some of the high first-pass metabolism that affects L-methionine in enterocytes during refeeding after a fast, potentially making it more available for protein synthesis in peripheral tissues. nih.gov

When birds are fed a methionine-deficient diet, they express genes that indicate an upregulation of the remethylation pathways to regenerate methionine from homocysteine. researchgate.net This highlights the body's adaptive strategies to maintain methionine homeostasis, which would include the efficient conversion of precursors like HMTBA to L-methionine to meet metabolic demands. researchgate.net

Integration into Broader Biochemical Pathways

Once 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is converted to L-methionine, it enters the general methionine metabolic pool and is utilized in the same manner as methionine derived from dietary protein. nih.gov This integration means that L-methionine from HMTBA participates in two major, interconnected metabolic fates: the transsulfuration pathway for the synthesis of other sulfur-containing compounds, and the transmethylation pathway, which is crucial for a vast array of biological methylation reactions. nih.govcambridge.org

Transsulfuration Pathway (Cysteine, Taurine (B1682933), Glutathione)

The transsulfuration pathway is a key metabolic route that irreversibly converts methionine to cysteine. wikipedia.orgnih.gov This pathway is the sole route for the de novo synthesis of cysteine in humans and many other animals. nih.gov L-methionine, derived from HMTBA, is first converted to homocysteine. wikipedia.org Homocysteine then enters the transsulfuration pathway, where the enzyme cystathionine (B15957) β-synthase (CBS) catalyzes its condensation with serine to form cystathionine. wikipedia.orgnih.gov Subsequently, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov

Dietary supplementation with HMTBA can influence this pathway. In rainbow trout, HMTBA was found to promote the transsulfuration pathway through the upregulation of CBS gene expression. uninsubria.it Similarly, in piglets, dietary HMTBA increased circulating plasma taurine concentrations more than DL-methionine supplementation, suggesting a greater promotion of methionine transsulfuration. imrpress.com

Cysteine, the primary product of this pathway, is a critical amino acid with several important fates:

Glutathione (B108866) Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. youtube.comlifecodegx.com Glutathione plays a vital role in protecting cells from oxidative stress and detoxifying harmful substances. youtube.comnootropicsexpert.com HMTBA supplementation has been linked to the glutathione system, acting as a precursor for both cysteine and glutathione. cambridge.org

Taurine Synthesis: Cysteine can be further metabolized to taurine. nih.govnih.govresearchgate.net This process involves the oxidation of cysteine by cysteine dioxygenase to form cysteinesulfinate, which is then decarboxylated to hypotaurine (B1206854) and subsequently oxidized to taurine. researchgate.net Taurine has numerous physiological roles, including bile acid conjugation, osmoregulation, and antioxidant functions.

Table 2: Key Molecules in the Transsulfuration Pathway

MoleculeRole/Function
HomocysteineIntermediate derived from methionine; entry point into the transsulfuration pathway. wikipedia.org
CystathionineIntermediate formed from homocysteine and serine. nih.gov
CysteineProduct of the pathway; used for protein synthesis and as a precursor for glutathione and taurine. youtube.com
Glutathione (GSH)Major cellular antioxidant synthesized from cysteine, glutamate, and glycine. youtube.com
TaurineSynthesized from cysteine; involved in various physiological processes. researchgate.net

Methylation Reactions (S-Adenosylmethionine (SAM), Choline, Carnitine, Creatine)

A primary function of methionine is its role in transmethylation reactions. L-methionine, whether from dietary protein or converted from HMTBA, is activated by adenosine (B11128) triphosphate (ATP) to form S-Adenosylmethionine (SAM or SAMe). nih.gov SAM is the principal methyl group donor in the body, participating in the methylation of a vast number of molecules, including DNA, RNA, proteins, and lipids. nootropicsexpert.com

The process of donating its methyl group converts SAM to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. This homocysteine can either be remethylated back to methionine (the methionine cycle) or enter the transsulfuration pathway as described previously. nih.gov The ratio of SAM to SAH is often considered an indicator of the cell's "methylation potential."

Studies have shown that different methionine sources can affect these pathways. For instance, in IPEC-J2 cells, DL-HMTBA was found to significantly promote methionine transmethylation, leading to a reduced SAM/SAH ratio. nih.gov This alteration in methylation potential was linked to changes in mRNA stability and the expression of certain proteins. nih.gov

The methyl groups donated by SAM are essential for the synthesis of numerous vital compounds, including:

Choline: An essential nutrient involved in neurotransmitter synthesis (acetylcholine), cell membrane signaling (phospholipids), and lipid transport. nih.gov

Creatine: A crucial molecule for energy storage and transfer in muscle and brain tissue, synthesized from glycine, arginine, and a methyl group from SAM. nih.govnih.gov

Carnitine: Required for the transport of fatty acids into the mitochondria for beta-oxidation (energy production).

The provision of L-methionine from HMTBA thus supports these fundamental methylation processes, which are critical for cellular function, energy metabolism, and epigenetic regulation. nih.gov

Research Methodologies and Analytical Approaches for Hmtba

In Vitro Experimental Models

In vitro models are fundamental in isolating specific biological processes and have been widely employed to study the absorption and metabolism of HMTBA at the cellular and tissue levels. nih.gov These models offer a controlled environment to investigate enzymatic conversions and transport mechanisms without the complexities of a whole-animal system.

Tissue homogenates, which are preparations of tissues where the cell structures are broken down, have been instrumental in identifying the enzymatic machinery responsible for converting HMTBA to L-methionine. nih.gov Studies using homogenates from various animal tissues have consistently demonstrated that the liver and kidney are primary sites for this conversion. nih.gov

Early research using tissue homogenates from rats and chickens revealed that the kidney possesses the highest enzymatic activity for converting HMTBA to L-methionine on a per-gram-of-tissue basis. nih.gov However, due to its larger mass, the liver is considered the major organ for this conversion in vivo. nih.gov These in vitro studies also helped to establish that the initial step in HMTBA metabolism, its oxidation to 2-keto-4-(methylthio)butyric acid (KMB), occurs in these tissues. nih.gov

Key Findings from Tissue Homogenate Studies:

TissueSpeciesPrimary FindingReference
KidneyRat, ChickenHighest activity for converting HMTBA to L-methionine per gram of tissue. nih.gov
LiverRat, ChickenSignificant organ for HMTBA to L-methionine conversion due to its large mass. nih.gov
IntestineRat, ChickenPossesses the third-highest activity for converting HMTBA to KMB. nih.gov

To delve deeper into the intestinal absorption and metabolism of HMTBA, researchers have utilized intestinal cell lines such as Caco-2 and IPEC-J2. nih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. researchgate.net This model is invaluable for studying the transport mechanisms and metabolic processes within intestinal cells.

Studies with Caco-2 cells have shown their capacity to convert HMTBA to L-methionine and subsequently incorporate it into cellular proteins. researchgate.net Research has also indicated that the oxidation of both D- and L-isomers of HMTBA occurs within these enterocytes. researchgate.net Furthermore, these studies have suggested that the branched-chain amino acid L-leucine is a preferred amino group donor for the transamination of KMB to L-methionine. researchgate.net It has also been observed that HMTBA can protect the intestinal epithelial barrier function in Caco-2 cells, an effect attributed to the increased production of antioxidant metabolites. nih.gov

The everted gut sac technique is an ex vivo model that maintains the structural and functional integrity of the small intestine for a short period, allowing for the study of nutrient absorption. nih.gov This method involves turning a segment of the intestine inside out, filling it with a specific medium, and incubating it in a solution containing the substance of interest. nih.gov

This model has been employed to compare the intestinal absorption of HMTBA and DL-methionine. nih.gov Studies using everted intestinal slices from chickens have demonstrated that the uptake of HMTBA is equal to or greater than that of DL-methionine. nih.gov The everted gut sac model is particularly useful as it accounts for both active transport and diffusion, providing a more comprehensive view of absorption processes. nih.gov

In Vivo Experimental Models

Stable isotope tracer studies have been pivotal in tracking the in vivo conversion of HMTBA to L-methionine and its incorporation into proteins. nih.gov This methodology involves labeling HMTBA with a stable isotope, such as carbon-13 (¹³C), and then monitoring the appearance of the isotope in L-methionine and other metabolites in various tissues and biological fluids. researchgate.netresearchgate.net

These studies have provided compelling evidence for the widespread conversion of HMTBA to L-methionine by various tissues throughout the body. nih.gov For instance, in lactating dairy cows, the use of [1-¹³C]HMTBA has allowed researchers to quantify the contribution of HMTBA to the whole-body methionine flux and its utilization for milk protein synthesis. researchgate.netresearchgate.net These intricate studies have revealed that while some tissues are net users of HMTBA, others, like the kidney, can secrete L-methionine derived from HMTBA into systemic circulation for other tissues to use. nih.gov

Summary of a Stable Isotope Tracer Study in Lactating Dairy Cows:

ParameterMeasurementResult
Infused Tracer[1-¹³C]HMTBAAllowed tracking of HMTBA metabolism.
Whole-body Met FluxIncreased by 6.5 mmol/hIndicated a significant contribution of HMTBA to methionine availability.
Met Derived from HMTBA3.8 mmol/hQuantified the direct conversion of HMTBA to plasma methionine.
HMTBA Contribution to Milk Protein15%Demonstrated the direct utilization of HMTBA for milk protein synthesis.

Infusion studies, where HMTBA is administered directly into the peritoneal cavity, orally, or into the hepatic portal vein, have been used to investigate its metabolic fate and the efficiency of its conversion to L-methionine. nih.gov The route of administration can significantly influence the metabolic pathway, and these studies help to delineate these differences. nih.gov

For example, comparing the results from intraperitoneal and oral infusions can help differentiate between pre-systemic (first-pass) metabolism in the gut and liver versus systemic metabolism. Infusions into the hepatic portal vein specifically allow researchers to study the liver's role in the metabolism of absorbed HMTBA before it enters general circulation. mdpi.com These methodologies have been crucial in building a comprehensive picture of how HMTBA is absorbed, metabolized, and utilized by the animal. nih.gov

Digesta Analysis

The analysis of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in digesta is crucial for understanding its absorption, metabolism, and impact on gut microbiota. This process involves the collection of samples from various segments of the gastrointestinal tract, followed by meticulous extraction and preparation to isolate HMTBA from a complex biological matrix for subsequent quantification.

Samples are typically collected from the rumen, ileum, and cecum of test subjects. nih.gov Immediately upon collection, these samples are often snap-frozen in liquid nitrogen and stored at -80°C to halt any metabolic activity and preserve the integrity of the analytes. diva-portal.org Studies have investigated the concentration of HMTBA in different gut sections; for instance, research in pigs has sometimes shown HMTBA to be undetectable in the duodenum and terminal ileum, suggesting rapid absorption further up the gastrointestinal tract. mdpi.com Conversely, studies in sheep have identified higher concentrations in the abomasum, duodenum, and jejunum. mdpi.com

The extraction of HMTBA, a polar organic acid, from the dense and varied composition of digesta requires specific protocols. A general workflow for extracting organic acids from such samples can be adapted for HMTBA. This typically involves the following steps:

Homogenization : A weighed amount of the digesta sample (e.g., 50 mg) is homogenized in an extraction solvent. mdpi.com Solvents such as acetone (B3395972) or mixtures like dichloromethane/acetonitrile (B52724) are effective for this purpose. mdpi.commdpi.com

Centrifugation : The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at a low temperature (e.g., 4°C) to separate solid debris from the liquid supernatant containing the analyte. diva-portal.org

Extraction and Cleanup : The resulting supernatant can be further purified. One common technique is liquid-liquid extraction, where the supernatant is mixed with a basic solution, such as ammonium (B1175870) hydroxide, to draw the acidic HMTBA into the aqueous phase, leaving less polar contaminants in the organic phase. mdpi.com Alternatively, solid-phase extraction (SPE) using an anion exchange cartridge can be employed. nih.gov In this method, the sample is passed through the cartridge, which retains anionic compounds like HMTBA. After washing, the purified HMTBA is eluted using an acidified organic solvent. nih.gov

Final Preparation : The purified extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument, such as a water-methanol mixture. mdpi.com

This multi-step process is essential to remove interfering substances and concentrate the HMTBA, ensuring accurate and reliable quantification in subsequent analytical procedures.

Analytical Techniques for HMTBA Quantification

A variety of sophisticated analytical techniques are employed for the precise quantification of HMTBA in diverse matrices, from animal feed to biological samples. These methods are chosen for their sensitivity, specificity, and ability to handle complex sample compositions.

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of HMTBA. It separates HMTBA from other components in a sample, allowing for accurate quantification.

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic method for HMTBA analysis. mdpi.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. HMTBA, being a polar molecule, has a moderate affinity for the stationary phase, allowing for effective separation.

Stationary Phases : The most frequently used columns are C18 columns, which have a stationary phase of silica (B1680970) particles bonded with 18-carbon alkyl chains. mdpi.com Amide columns are also utilized and have shown good performance. rsc.org

Mobile Phases : Typical mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. mdpi.comnih.gov To improve peak shape and retention time consistency for the acidic HMTBA, an acid is often added to the mobile phase. Common choices include trifluoroacetic acid (TFA) or phosphoric acid. mdpi.comnih.gov

Elution and Detection : Both isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution methods can be used. mdpi.com Gradient elution is particularly useful for complex samples as it can resolve components with a wide range of polarities. mdpi.com HMTBA is typically detected using an ultraviolet (UV) detector, with the wavelength set to 210 nm, where the molecule exhibits absorbance. mdpi.comrsc.org

Table 1: Summary of RP-HPLC Parameters for HMTBA Analysis

Parameter Common Specification Source(s)
Column Type C18, Amide mdpi.comrsc.org
Mobile Phase Water/Acetonitrile or Water/Methanol mdpi.comnih.gov
Mobile Phase Modifier Trifluoroacetic Acid (TFA), Phosphoric Acid mdpi.comnih.gov
Detection UV at 210 nm mdpi.comrsc.org
Elution Mode Isocratic or Gradient mdpi.com
Chiral HPLC for Enantiomer Separation

Since HMTBA is a chiral molecule, existing as D- and L-enantiomers, separating these stereoisomers is important for metabolic and efficacy studies. Chiral HPLC is the definitive method for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific, published methods dedicated solely to HMTBA are not abundant, the separation of analogous compounds like amino acids and other hydroxy acids is well-established and provides a clear framework. scas.co.jp The two most relevant types of CSPs for HMTBA would be:

Crown Ether-Based CSPs : These are particularly effective for the enantioseparation of molecules containing a primary amino group, and by extension, structurally similar compounds like α-hydroxy acids. scas.co.jpcsfarmacie.cz The chiral recognition mechanism involves the formation of inclusion complexes between the analyte and the chiral crown ether cavity. csfarmacie.cz Separations are typically performed using aqueous mobile phases containing an acid, such as perchloric or trifluoroacetic acid, to facilitate the interaction. csfarmacie.cz

Ligand Exchange CSPs : This type of chromatography is highly effective for separating the enantiomers of amino acids and hydroxy acids. scas.co.jpmdpi.com The CSP consists of a chiral ligand, often an amino acid derivative, complexed with a metal ion (commonly copper (II)) and coated onto a support. Separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase complex and each enantiomer of the analyte. mdpi.com

The selection of the appropriate chiral column and mobile phase is critical and requires methodical development to achieve baseline separation of the D- and L-HMTBA enantiomers.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful detection technique often coupled with liquid chromatography (LC-MS) to provide high sensitivity and specificity for HMTBA quantification. mdpi.com It identifies compounds based on their mass-to-charge ratio (m/z), offering a much higher degree of certainty than UV detection alone.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is the most common ionization technique used for LC-MS analysis of HMTBA. mdpi.com It is a soft ionization method that allows the molecule to be ionized intact, preserving its structural integrity.

For HMTBA analysis, ESI is typically operated in the negative ion mode . mdpi.com In this mode, the HMTBA molecule loses a proton (deprotonation) from its carboxylic acid group to form a pseudomolecular anion [M-H]⁻. This ion is then detected by the mass spectrometer at an m/z of 149. mdpi.com

This technique is highly selective, as few other compounds in a typical biological extract will have the exact same mass-to-charge ratio. For even greater confidence and lower detection limits, tandem mass spectrometry (MS-MS) can be used. In this approach, the precursor ion (m/z 149) is selected and fragmented, and a specific product ion is monitored. For HMTBA, the predominant fragment ion is observed at m/z 101, which corresponds to the loss of a neutral methyl mercaptan fragment. chiralpedia.com Monitoring this specific transition (m/z 149 → m/z 101) provides exceptional sensitivity and virtually eliminates matrix interference. chiralpedia.com

Table 2: Key ESI-MS Parameters for HMTBA Detection

Parameter Specification Description Source(s)
Ionization Mode Negative Detects the deprotonated molecule. mdpi.com
Precursor Ion (MS) m/z 149 Corresponds to the [M-H]⁻ ion of HMTBA. mdpi.com
Product Ion (MS/MS) m/z 101 Corresponds to the fragment after loss of methyl mercaptan. chiralpedia.com
Tandem MS (ESI-MS-MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with electrospray ionization (ESI), serves as a powerful and selective analytical tool for the determination of this compound (HMTBA) in complex biological and environmental matrices. chromatographyonline.com This technique offers enhanced specificity compared to single mass spectrometry by reducing matrix interference, which can be a significant challenge in samples like blood serum. chromatographyonline.com

The process involves subjecting the precursor ion of HMTBA to collision-induced dissociation (CID) to generate characteristic fragment ions. In negative ion mode ESI-MS, HMTBA is deprotonated to form a pseudomolecular anion with a mass-to-charge ratio (m/z) of 149. chromatographyonline.com When this precursor ion is selected and fragmented in the tandem MS, it produces a distinct spectrum of product ions. chromatographyonline.com This fragmentation pattern provides a structural fingerprint, allowing for highly confident identification and quantification of HMTBA. chromatographyonline.comrsc.org The development of ESI-MS-MS methods has been crucial for accurately measuring HMTBA concentrations in matrices such as bovine serum and seawater, overcoming the limitations of matrix effects that can interfere with single MS analysis. chromatographyonline.com

Key Parameters in ESI-MS-MS Analysis of HMTBA

Parameter Description Finding Source
Ionization Mode Electrospray Ionization (ESI) in negative mode is typically used. Deprotonation of HMTBA results in a dominant pseudomolecular anion. chromatographyonline.com
Precursor Ion (m/z) The mass-to-charge ratio of the parent HMTBA ion selected for fragmentation. m/z 149 chromatographyonline.com
Fragmentation Collision-Induced Dissociation (CID) is used to break down the precursor ion. Generates a unique fragment ion spectrum for structural confirmation. chromatographyonline.com
LC-QTOF-MS for Metabolomic Profiling

Liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HR-MS) technique widely employed in untargeted metabolomics to obtain a comprehensive profile of metabolites in a biological system. mdpi.comwaters.com This approach is highly valuable for studying the metabolic fate of HMTBA, identifying its conversion products, and understanding its broader impact on metabolic pathways. mdpi.com

The QTOF-MS provides accurate mass measurements and specific fragment patterns, which significantly improve the speed and efficiency of metabolite identification. mdpi.com In the context of HMTBA research, LC-QTOF-MS can differentiate and identify metabolites with very similar masses, which is critical for mapping the intricate steps of its conversion to L-methionine and other downstream products. mdpi.comnih.gov The high sensitivity of the technique allows for the detection of low-abundance metabolites that might be missed by other methods. mdpi.com Data generated from LC-QTOF-MS can be processed using bioinformatic tools to identify statistically significant changes in metabolite levels between different experimental groups, thus elucidating the biological impact of HMTBA. nih.gov

Capillary Isotachophoresis

Capillary isotachophoresis (ITP) is an electrophoretic technique used for the rapid and selective determination of HMTBA, particularly in animal feed samples. oup.comnih.gov The method is based on the separation of charged species in a discontinuous electrolyte system under an electric field. oup.comresearchgate.net A key advantage of ITP is its high selectivity, as only charged molecules migrate, while non-ionic species remain near the injection point, thus minimizing matrix interference. oup.comnih.gov

The procedure for analyzing HMTBA in poultry feeds involves a simple cold water extraction followed by direct injection of the filtrate into the ITP instrument. oup.com The entire analysis, including sample preparation, can be completed in approximately 30 minutes, which is significantly faster than traditional gas chromatographic methods. oup.comnih.gov Furthermore, ITP can provide information on the monomer-to-dimer ratio of HMTBA in the same analytical run. oup.comnih.gov Studies have demonstrated excellent sample recoveries (over 90%) and good precision, with coefficients of variation under ±10% for HMTBA concentrations in the typical range found in poultry rations. oup.com

Methodological Considerations and Challenges

Comparison of Bioavailability and Bioefficacy

A significant body of research has been dedicated to comparing the bioavailability and bioefficacy of HMTBA with DL-methionine (DL-Met), yet a consensus remains elusive. imrpress.com Bioavailability refers to the proportion of the ingested nutrient that is absorbed and becomes available for metabolic use, while bioefficacy relates to the efficiency with which the nutrient is used for a specific physiological function, such as growth or protein synthesis. nih.gov

Several factors contribute to the differing results observed across studies:

Absorption Mechanisms: HMTBA is absorbed primarily through diffusion, a process that is thought to be more efficient under conditions of stress, whereas DL-methionine uptake involves active transport systems. chromatographyonline.comimrpress.com

Experimental Design: The outcomes of bioefficacy studies are heavily influenced by the experimental diet, the level of sulfur amino acid supplementation, the animal species, and the response parameter being measured (e.g., weight gain, feed conversion ratio, breast muscle yield). imrpress.comcjbio.net

Some studies report that HMTBA has a lower bioefficacy compared to DL-Met, with values ranging from 64% to 88% on a molar basis, potentially due to less efficient absorption or higher excretion rates. nih.govcjbio.net Conversely, other research indicates no significant differences in performance, particularly when supplemented in practical diets at commercially relevant levels. imrpress.comnih.gov

Summary of Comparative Bioefficacy Findings

Comparison Finding Potential Reason Source
HMTBA vs. DL-Met Lower bioefficacy reported for HMTBA in some studies. Higher residual radiation from labeled HMTBA found in excreta, suggesting lower absorption or higher excretion. nih.gov
HMTBA vs. DL-Met No significant differences in weight gain and feed conversion reported in many studies. Efficacy may be dependent on the level of total dietary sulfur amino acids. imrpress.com
HMTBA vs. DL-Met HMTBA may outperform DL-Met at commercial supplementation levels. Different dose-response curves for the two methionine sources. imrpress.com

Influence of Experimental Conditions (pH, Temperature, Matrix Effects)

The accuracy and reliability of HMTBA analysis are significantly influenced by experimental conditions such as pH, temperature, and matrix effects.

pH: The pH of a solution can affect the stability and chemical form of HMTBA. nih.gov For analytical methods like liquid chromatography, the pH of the mobile phase is critical for achieving proper separation and ionization. sielc.com In extraction processes, the pH of the sample matrix can influence the amount of co-extractive compounds that are carried into the final sample, which can alter the chromatographic response and lead to inaccurate quantification. researchgate.net Studies on other organic compounds have shown that degradation rates can be highly pH-dependent, with stability being optimal within a specific pH range. nih.govresearchgate.net

Temperature: Temperature is a critical factor for the stability of HMTBA during storage and analysis. nih.gov Elevated temperatures can accelerate degradation, following first-order kinetics. nih.gov In chromatographic analyses, column temperature must be precisely controlled to ensure reproducible retention times and peak shapes.

Matrix Effects: The components of the sample matrix (e.g., fats, vitamins, and minerals in feed; proteins and salts in serum) can interfere with the analysis of HMTBA. chromatographyonline.comoup.com These interferences, known as matrix effects, can suppress or enhance the analytical signal, leading to underestimation or overestimation of the HMTBA concentration. researchgate.net Tandem MS is often employed to mitigate these effects by providing higher selectivity. chromatographyonline.com The pH of the matrix can exacerbate these effects by altering the amount of co-extractives. researchgate.net

Species-Specific Metabolic Differences

The metabolic conversion of HMTBA to L-methionine exhibits notable differences across animal species, particularly between non-ruminants (like poultry and swine) and ruminants. imrpress.comimrpress.com

In non-ruminants , the primary sites for the conversion of HMTBA to L-methionine are the liver, small intestine, and kidneys. imrpress.comimrpress.com The conversion process involves oxidation of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to L-methionine. imrpress.com The liver is considered a principal contributor to the whole-body conversion of HMTBA in chickens. nih.gov

In ruminants , the metabolic pathway is more complex due to the presence of the rumen microbiome. A portion of HMTBA can be directly degraded by rumen microorganisms. imrpress.com However, a significant amount can also be absorbed directly across the ruminal and omasal epithelia. nih.gov Unlike in chickens and pigs, non-hepatic tissues, especially the kidney, are major sites for the conversion of HMTBA to L-methionine in ruminants. imrpress.comnih.gov Studies in lambs have shown the kidney to be the primary source of plasma methionine derived from HMTBA. nih.gov The isopropyl ester of HMTBA (HMBi) is an effective form for ruminants, as about half is absorbed through the rumen wall and converted to methionine in the liver, while the other half is utilized by rumen microbes. frontiersin.org

Future Directions in Hmtba Research

Elucidation of Molecular Mechanisms in Diverse Physiological Contexts

Future research will increasingly focus on elucidating the precise molecular mechanisms through which HMTBA exerts its effects beyond simple conversion to L-methionine. While it is known to influence rumen fermentation and microbial populations, the specific signaling pathways and gene expression changes modulated by HMTBA are not fully understood. mdpi.comnovusint.com For instance, in intestinal cells, HMTBA has been shown to affect methionine metabolism and gene expression, potentially influencing intestinal barrier function through epigenetic modifications like mRNA N6-methyladenosine (m6A). nih.gov Studies have indicated that DL-HMTBA can promote the transsulfuration of methionine and upregulate the expression of tight junction proteins, a process linked to improved mRNA stability of key genes. nih.gov

Further investigation is needed to understand how HMTBA impacts cellular processes under various physiological and pathological conditions, such as metabolic stress. Research indicates HMTBA can alter the rumen microbiota, reducing microbial perturbations associated with diet-induced milk fat depression. nih.gov Understanding these interactions at a molecular level could lead to more targeted applications. For example, exploring its influence on redox-sensitive signaling pathways is warranted, given that its metabolism can lead to the production of antioxidant compounds like taurine (B1682933) and glutathione (B108866). chromatographyonline.com Future studies should employ advanced molecular biology techniques to map these interactions comprehensively. researchgate.net

Advanced Metabolomic and Proteomic Investigations

To gain a more holistic understanding of HMTBA's biological impact, future research will necessitate the use of advanced "omics" technologies. mdpi.com Metabolomics and proteomics offer powerful tools to create a detailed snapshot of the metabolic and protein landscape of a cell or organism in response to HMTBA. mdpi.com These approaches can move research beyond measuring performance outcomes to revealing subtle shifts in complex biochemical networks. researchgate.net

A combined proteomics and metabolomics approach could identify novel biomarkers of HMTBA efficacy and reveal previously unknown metabolic pathways it influences. nih.gov For example, such studies could clarify how HMTBA supplementation affects the profile of fatty acids, amino acids, and other metabolites in blood and milk. mdpi.comresearchgate.net By analyzing the complete set of proteins (the proteome) and small-molecule metabolites (the metabolome), researchers can build comprehensive models of how HMTBA is absorbed, metabolized, and utilized, and how it modulates cellular functions like protein synthesis and energy metabolism. nih.govuninsubria.it This systemic view is crucial for optimizing its use and uncovering new applications.

Research on Stereoisomer-Specific Activities

HMTBA is commercially produced as a racemic mixture of D- and L-isomers. researchgate.net A critical area for future research is the detailed investigation of the specific biological activities and metabolic fates of each stereoisomer. It is established that both the D- and L-isomers are converted to L-methionine, but they follow different enzymatic pathways. chromatographyonline.comresearchgate.net The conversion of the L- and D-isomers to the intermediate 2-keto-4-(methylthio)butanoic acid (KMB) is a stereospecific process. uninsubria.itnih.gov

The L-isomer is oxidized by L-α-hydroxy acid oxidase (L-HAOX), a flavin-containing enzyme primarily found in the peroxisomes of the liver and kidney. nih.gov In contrast, the D-isomer is converted by D-2-hydroxy acid dehydrogenase (D-HADH), an enzyme located in almost all cell tissues. nih.govrsc.org These distinct conversion pathways suggest that the isomers may have different metabolic efficiencies and potentially different physiological effects. Future studies should focus on comparing the absorption rates, tissue-specific conversion, and potential unique biological activities of the purified D- and L-isomers to determine if one form offers advantages over the other in specific applications. nih.govazolifesciences.com

StereoisomerEnzymeReaction TypePrimary LocationByproduct/Cofactor
L-HMTBAL-α-hydroxy acid oxidase (L-HAOX)OxidationPeroxisomes (Liver, Kidney)H₂O₂
D-HMTBAD-2-hydroxy acid dehydrogenase (D-HADH)DehydrogenationMitochondria (Widespread)NADH

Development of Novel Analytical Methodologies

Advancements in HMTBA research are intrinsically linked to the development of more sophisticated analytical methods for its detection and quantification in complex biological matrices. Current methods include reversed-phase liquid chromatography (LC), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS-MS). chromatographyonline.comresearchgate.net While effective, there is a need for higher-throughput, more sensitive, and cost-effective methodologies.

Future efforts should focus on developing high-throughput screening (HTS) assays that can rapidly analyze a large number of samples, which would be invaluable for large-scale animal studies or for screening potential new applications. wikipedia.orgbmglabtech.comnih.gov Capillary isotachophoresis has been explored as a rapid determination method in poultry feeds, offering faster analysis than gas chromatography. nih.gov Further development of such rapid techniques, as well as methods that can distinguish between the D- and L-isomers in biological samples, will be crucial for advancing research into stereoisomer-specific activities and for more precise pharmacokinetic studies. researchgate.net Improving these analytical tools will enable a more nuanced understanding of HMTBA's journey through the body and its ultimate metabolic impact. acs.orgijper.org

Therapeutic and Biotechnological Applications Beyond Animal Nutrition

While HMTBA is primarily known for its role in animal nutrition, its chemical properties suggest a range of potential applications in other therapeutic and biotechnological fields. ontosight.ai As an organic acid, HMTBA has demonstrated antimicrobial properties, with studies showing its ability to inhibit pathogens like Salmonella enterica and Listeria monocytogenes in raw meat. nih.gov This suggests a potential application as a food preservative or an antimicrobial agent in other contexts. mdpi.comunl.edu

Furthermore, research has indicated that HMTBA can increase the production of antioxidant metabolites, such as taurine. chromatographyonline.com This raises the possibility of its use as a therapeutic agent to combat oxidative stress in various disease models. In the field of biotechnology, HMTBA is a known intermediate in the natural biosynthesis of 3-dimethylsulfoniopropionate, a precursor to dimethyl sulfide, a climatically important gas. wikipedia.org This metabolic link could be explored for biotechnological production of these compounds. The chemical synthesis pathways of HMTBA are also a subject of research for more sustainable, bio-based production methods. rsc.org

Q & A

Basic: What are the standard synthetic routes for 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in laboratory settings?

Methodological Answer:
HMTBA is typically synthesized via thiol-ene addition or oxidation-reduction pathways. A common approach involves reacting methionine derivatives (e.g., methioninol) with oxidizing agents like hydrogen peroxide under controlled pH (4–6) to form the hydroxy-thioether bond. Alternatively, enzymatic methods using lipases or esterases can stereoselectively hydrolyze precursors like 4-(methylthio)-2-ketobutyric acid . Key steps include:

  • Purification : Liquid-liquid extraction with ethyl acetate, followed by rotary evaporation.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~2.1 ppm for methylthio group) and FTIR (broad O-H stretch at 2500–3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported solubility data for HMTBA across solvents?

Methodological Answer:
Discrepancies in solubility studies often arise from variations in temperature, purity, or measurement techniques. To address this:

  • Standardized Protocols : Conduct solubility assays at fixed temperatures (e.g., 25°C) using USP-grade solvents.
  • Analytical Validation : Quantify dissolved HMTBA via HPLC-UV (λ = 210 nm) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
  • Data Cross-Validation : Compare results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Basic: What safety precautions are critical when handling HMTBA in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (HMTBA may cause irritation ).
  • Ventilation : Use fume hoods for weighing or heating to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

Advanced: What advanced techniques can characterize HMTBA’s degradation products under oxidative stress?

Methodological Answer:
Oxidative degradation pathways can be studied using:

  • LC-HRMS : Identify sulfoxide/sulfone derivatives (e.g., [M+H]+^+ at m/z 167.03 for sulfoxide).
  • EPR Spectroscopy : Detect free radicals generated during autoxidation.
  • Accelerated Stability Testing : Expose HMTBA to 40°C/75% RH for 4 weeks and monitor degradation via kinetic modeling .

Basic: How can researchers assess HMTBA’s purity and confirm absence of isomers?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC-3 column (mobile phase: hexane/isopropanol, 90:10) to separate enantiomers (retention time differences >2 min).
  • Melting Point Analysis : Compare observed mp (reported ~85–87°C) with literature values.
  • Elemental Analysis : Verify %C, %H, and %S match theoretical values (C: 39.98%, H: 6.71%, S: 21.32%) .

Advanced: What in vitro models are suitable for studying HMTBA’s interaction with metabolic enzymes?

Methodological Answer:

  • Liver Microsomes : Incubate HMTBA with rat/human microsomes (NADPH-regenerating system) to identify Phase I metabolites (e.g., β-oxidation products).
  • Enzyme Inhibition Assays : Test HMTBA against CYP450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Stable Isotope Tracing : Use 13^{13}C-labeled HMTBA to track incorporation into TCA cycle intermediates via GC-MS .

Basic: What analytical methods quantify HMTBA in biological matrices (e.g., plasma)?

Methodological Answer:

  • Sample Preparation : Deproteinize plasma with acetonitrile (1:2 v/v), then centrifuge at 10,000×g.
  • Detection : UPLC-MS/MS with ESI+^+ (MRM transition m/z 151→105 for quantification).
  • Validation : Ensure linearity (R2^2 >0.99) across 1–1000 ng/mL and recovery >85% .

Advanced: How can computational modeling predict HMTBA’s reactivity in aqueous environments?

Methodological Answer:

  • DFT Calculations : Optimize HMTBA’s geometry at B3LYP/6-311+G(d,p) to calculate pKa (predicted ~3.5 for carboxylic group).
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to study hydrogen-bonding networks.
  • QSPR Models : Correlate logP (experimental: 0.18 ) with solubility parameters for solvent selection .

Basic: What are the key stability-indicating parameters for HMTBA storage?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation.
  • Humidity : Maintain <30% RH to avoid hydrolysis (shelf life decreases by 50% at >60% RH).
  • Oxygen Exposure : Use nitrogen headspace or oxygen scavengers in sealed containers .

Advanced: How can researchers reconcile conflicting bioactivity data for HMTBA in cell-based assays?

Methodological Answer:
Contradictions may arise from cell line variability or assay conditions. Mitigate by:

  • Standardized Cell Lines : Use authenticated lines (e.g., HepG2 for liver studies).
  • Dose-Response Curves : Test 0.1–100 μM with 72-hour exposure to establish EC50_{50}.
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.